
Closantel Impurity F
Overview
Description
Preparation Methods
Closantel Impurity F can be synthesized through various chemical routes. One common method involves the reaction of 5-chloro-4-(4-chlorobenzoyl)-2-methylphenylamine with 2-hydroxy-3,5-diiodobenzoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Closantel Impurity F undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound.
Scientific Research Applications
Chemical Profile
Closantel Impurity F is identified by the following characteristics:
- Chemical Name: N-(5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide
- Molecular Formula: C21H13Cl2I2NO3
- Molecular Weight: 652.05 g/mol
- CAS Number: 50274-07-2
This compound is primarily used for research and development purposes and is not intended for human or animal testing .
Anthelmintic Efficacy
Closantel is predominantly used as a flukicide in livestock, particularly for treating infections caused by Fasciola hepatica (liver fluke). Recent studies have evaluated its effectiveness and have raised concerns about treatment failures due to emerging resistance.
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Efficacy Studies : A study conducted in Sweden reported varying efficacy rates of closantel against Fasciola hepatica in naturally infected beef cattle. The efficacy was measured using fecal egg count reduction tests and coproantigen ELISA, revealing significant efficacy on some farms but complete treatment failure on others .
Farm Efficacy Rate (%) Observations A 72 Some coproantigen-positive animals remained post-treatment B 97 Effective treatment observed C 0 Complete treatment failure - Resistance Concerns : The emergence of resistance to other flukicides like triclabendazole has made closantel a critical option for managing liver fluke infections. However, the documented treatment failures indicate a potential risk of developing resistance to closantel as well .
Pharmacokinetics
The metabolism and pharmacokinetics of closantel have been studied extensively. It is noted that:
- Closantel is poorly metabolized, with over 90% of fecal radioactivity attributed to the parent compound.
- It exhibits a long elimination half-life of 2 to 3 weeks after administration, which suggests prolonged activity against parasites .
Drug Development and Screening
Research into closantel impurity has implications for drug discovery and development processes:
- Target-Based Screening : The compound's properties can be leveraged in high-throughput screening methods aimed at identifying new anthelmintic agents. Understanding its structure-activity relationship can guide the optimization of new compounds that target parasitic infections more effectively .
- Machine Learning Applications : Advances in computational biology and machine learning techniques can facilitate the identification of potential new uses for closantel and its impurities by analyzing large datasets related to drug interactions and efficacy .
Case Studies
Several case studies highlight the practical applications of closantel impurity:
- Case Study on Treatment Failures : A detailed investigation into treatment failures in Swedish beef cattle herds provided insights into potential causes such as absorption issues or resistance development. This case study emphasized the need for standardized guidelines for evaluating flukicide efficacy .
- Pharmacological Studies : Research on the pharmacokinetics of closantel has informed veterinary practices regarding dosing regimens and safety assessments, ensuring effective use while minimizing adverse effects on livestock health .
Mechanism of Action
The mechanism of action of Closantel Impurity F is not fully elucidated, but it is believed to act similarly to closantel by uncoupling oxidative phosphorylation in the mitochondria . This disrupts the production of adenosine triphosphate, leading to cellular energy depletion and eventual cell death . This compound may also inhibit cholinesterase activity, contributing to its toxic effects on parasites .
Comparison with Similar Compounds
Closantel Impurity F is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Closantel Impurity A: 2-Hydroxy-3,5-diiodobenzoic acid.
Closantel Impurity B: (2RS)-(4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)ethanenitrile.
Closantel Impurity C: (2RS)-acetic acid.
Closantel Impurity D: (2RS)-acetic acid.
This compound stands out due to its specific molecular formula and the presence of both chlorine and iodine atoms, which contribute to its unique chemical and biological properties .
Biological Activity
Closantel Impurity F is a derivative of the antiparasitic agent closantel, primarily used in veterinary medicine to combat various parasitic infections, particularly those caused by liver flukes and nematodes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical studies, and potential implications in pharmaceutical research.
Closantel and its impurity (this compound) primarily function as uncouplers of oxidative phosphorylation . This mechanism disrupts ATP production in parasites, leading to energy depletion and subsequent paralysis or death of the organism. The primary biochemical pathways affected include:
Pharmacokinetics
Closantel is characterized by its rapid absorption and long half-life:
- Absorption: After administration, peak plasma levels are typically reached within 24-48 hours. Approximately 60% of the administered dose is absorbed into the bloodstream .
- Half-Life: The plasma half-life ranges from 3 to 4 weeks, allowing for prolonged activity against parasites .
- Excretion: About 80% of the administered dose is excreted unchanged via feces, with minimal renal excretion observed .
Efficacy in Clinical Studies
Clinical evaluations have demonstrated varying efficacy rates of closantel against Fasciola hepatica:
- In a study involving beef cattle, closantel showed an efficacy rate of 72% on one farm and 97% on another, while no reduction was observed on a third farm . This variability raises concerns about potential resistance development.
Table 1: Efficacy Rates of Closantel Against Fasciola hepatica
Farm | Efficacy Rate (%) | Confidence Interval |
---|---|---|
A | 72 | 65 - 77 |
B | 97 | 95 - 98 |
C | 0 | Not applicable |
Case Studies
- Treatment Failure Observations:
- Combined Use with Other Anthelmintics:
Toxicological Studies
Closantel has been associated with various toxic effects when overdosed:
Properties
IUPAC Name |
N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQDZIVQNQACIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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